

# A Head-to-Head Comparison of PAV-104 with Other COVID-19 Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | PAV-104   |           |  |  |  |  |
| Cat. No.:            | B12364326 | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the investigational antiviral agent **PAV-104** against leading COVID-19 therapeutics: Paxlovid (nirmatrelvir/ritonavir), Remdesivir, Molnupiravir, and the monoclonal antibody Bebtelovimab. The information is intended to assist researchers and drug development professionals in evaluating the landscape of current and emerging antiviral strategies.

## **Executive Summary**

PAV-104 is an investigational small molecule antiviral that has demonstrated potent in vitro efficacy against a broad range of SARS-CoV-2 variants. Its unique mechanism of action, targeting viral assembly by interfering with the nucleocapsid (N) protein, distinguishes it from other authorized therapeutics that primarily target viral entry or replication.[1][2][3][4] Preclinical data suggests that PAV-104 is significantly more potent than Remdesivir in cell-based assays. Furthermore, PAV-104 has been shown to reverse the type-I interferon response induced by SARS-CoV-2 infection, suggesting a potential dual benefit of antiviral activity and modulation of the host immune response.[5][6][7][8] This guide presents a detailed comparison of the available preclinical data, mechanisms of action, and experimental methodologies for PAV-104 and other key COVID-19 therapeutics.

### **Comparative In Vitro Efficacy**







The following tables summarize the in vitro antiviral activity and cytotoxicity of **PAV-104** and comparator therapeutics against various SARS-CoV-2 variants. The data is compiled from multiple independent studies to provide a broad overview of their respective potencies.

Table 1: Antiviral Potency (EC50/IC50) Against SARS-CoV-2 Variants (nM)



| Therapeu<br>tic                | Mechanis<br>m of<br>Action                                     | SARS-<br>CoV-2<br>(Original<br>Strain) | Delta<br>Variant   | Omicron<br>Variant<br>(BA.1) | Cell Line         | Referenc<br>e |
|--------------------------------|----------------------------------------------------------------|----------------------------------------|--------------------|------------------------------|-------------------|---------------|
| PAV-104                        | Viral<br>Assembly<br>Inhibitor (N<br>Protein)                  | 1.725                                  | >99%<br>inhibition | >99%<br>inhibition           | Calu-3            | [5]           |
| Paxlovid<br>(Nirmatrelvi<br>r) | Main<br>Protease<br>(Mpro)<br>Inhibitor                        | 150                                    | 380                | 110                          | VeroE6-<br>Pgp-KO | [9]           |
| Remdesivir                     | RNA- dependent RNA polymeras e (RdRp) Inhibitor                | 7.9                                    | 130                | 150                          | Calu-3            | [5]           |
| Molnupiravi<br>r (NHC)         | RNA- dependent RNA polymeras e (RdRp) Inhibitor (mutagene sis) | 300                                    | 1230               | 5500                         | Vero E6           | [2][10]       |
| Bebtelovim<br>ab               | Spike Protein (RBD) Neutralizin g Antibody                     | 0.044                                  | 0.044              | 0.044                        | Vero E6           | [11]          |

Note: EC50/IC50 values can vary between studies and cell lines due to different experimental conditions.



Table 2: Cytotoxicity and Selectivity Index

| Therapeutic                | CC50 (nM)         | EC50 (nM,<br>Original<br>Strain) | Selectivity<br>Index (SI =<br>CC50/EC50) | Cell Line         | Reference |
|----------------------------|-------------------|----------------------------------|------------------------------------------|-------------------|-----------|
| PAV-104                    | 1306              | 1.725                            | 757                                      | Calu-3            | [5]       |
| Paxlovid<br>(Nirmatrelvir) | >100,000          | 150                              | >667                                     | VeroE6-Pgp-<br>KO | [7][9]    |
| Molnupiravir<br>(NHC)      | >10,000           | 300                              | >33                                      | Vero E6           | [2][12]   |
| Bebtelovimab               | Not<br>Applicable | 0.044                            | Not<br>Applicable                        | Vero E6           | [11]      |
| Remdesivir                 | >10,000           | 7.9                              | >1265                                    | Calu-3            | [5]       |

Note: A higher selectivity index indicates a more favorable therapeutic window.

## **Mechanisms of Action: A Visual Comparison**

The following diagrams illustrate the distinct mechanisms by which **PAV-104** and other therapeutics inhibit the SARS-CoV-2 lifecycle.





Click to download full resolution via product page

Figure 1. Comparative Mechanisms of Action of COVID-19 Therapeutics.

# Host Signaling Pathway Modulation: The Case of PAV-104

A key differentiator of **PAV-104** is its ability to modulate the host's innate immune response. SARS-CoV-2 infection typically triggers a type-I interferon (IFN) response, which, while crucial for antiviral defense, can become dysregulated and contribute to hyperinflammation in severe COVID-19.[1][13][14] Transcriptomic analysis has revealed that **PAV-104** treatment reverses the induction of the type-I IFN signaling pathway by SARS-CoV-2.[5][6][7][8]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

### Validation & Comparative





- 1. Interplay between SARS-CoV-2 and the type I interferon response | PLOS Pathogens [journals.plos.org]
- 2. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bebtelovimab (bebtelovimab): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. researchgate.net [researchgate.net]
- 8. Molnupiravir combined with different repurposed drugs further inhibits SARS-CoV-2 infection in human nasal epithelium in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic Predictors of Paxlovid Treatment Response: The Role of IFNAR2, OAS1, OAS3, and ACE2 in COVID-19 Clinical Course PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SARS-CoV-2 neutralizing antibody bebtelovimab a systematic scoping review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interplay between SARS-CoV-2 and the type I interferon response PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immune response in SARS-CoV-2 infection: the role of interferons type I and type III |
  The Brazilian Journal of Infectious Diseases [bjid.org.br]
- To cite this document: BenchChem. [A Head-to-Head Comparison of PAV-104 with Other COVID-19 Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364326#a-head-to-head-comparison-of-pav-104-with-other-covid-19-therapeutics]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com